An In-Depth Technical Guide to the Physicochemical Properties of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds with a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The indanone core is a prevalent scaffold in medicinal chemistry and materials science, exhibiting a range of biological activities and serving as a key intermediate in the synthesis of more complex molecules. The introduction of a tert-butyl group at the 4-position of the aromatic ring significantly influences the molecule's steric and electronic properties, thereby affecting its reactivity, solubility, and interaction with biological targets. This guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, along with detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Core Physicochemical Properties
The chemical structure of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is characterized by a planar benzene ring fused to a non-planar five-membered ring containing a ketone. The bulky tert-butyl group is attached to the aromatic portion of the molecule.
Table 1: Predicted and Known Physicochemical Properties
| Property | Predicted/Known Value | Method/Basis for Prediction |
| Molecular Formula | C₁₃H₁₆O | - |
| Molecular Weight | 188.27 g/mol | - |
| Appearance | Likely a white to off-white crystalline solid or a viscous oil.[1][2] | Based on the properties of similar aromatic ketones.[1][2] |
| Melting Point | Not experimentally determined. Predicted to be in the range of 40-70 °C. | Inferred from the melting points of related substituted indanones. |
| Boiling Point | Not experimentally determined. Predicted to be >250 °C at atmospheric pressure. | Extrapolated from the boiling points of 1-indanone and other alkyl-substituted aromatic ketones. |
| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, acetone, chloroform, and ethyl acetate.[1][3] | Aromatic ketones are generally insoluble in water and soluble in organic solvents.[1][3] |
| pKa | Not determined. The α-protons on the cyclopentanone ring are weakly acidic. | General chemical knowledge of ketones. |
Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
A plausible and commonly employed synthetic route to 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is through a Friedel-Crafts acylation of tert-butylbenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation (cyclization) of the resulting chloroketone.
Experimental Protocol: Synthesis
Step 1: Friedel-Crafts Acylation
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To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, add 3-chloropropionyl chloride (1.1 equivalents) dropwise.
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After stirring for 15 minutes, add tert-butylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture slowly onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 3-chloro-1-(4-(tert-butyl)phenyl)propan-1-one.
Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization)
-
Add the crude chloroketone from Step 1 to an excess of concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography.
-
Carefully pour the reaction mixture onto ice and extract with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.
Caption: Synthetic workflow for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.
Spectroscopic Characterization
The identity and purity of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
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δ 7.5-7.2 (m, 3H): Aromatic protons.
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δ 3.0-2.8 (m, 2H): Methylene protons adjacent to the aromatic ring (C3-H).
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δ 2.7-2.5 (m, 2H): Methylene protons adjacent to the carbonyl group (C2-H).
-
δ 1.3 (s, 9H): Protons of the tert-butyl group.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
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δ ~207: Carbonyl carbon (C1).
-
δ ~155, 137, 134, 127, 126, 123: Aromatic carbons.
-
δ ~36: Methylene carbon adjacent to the carbonyl group (C2).
-
δ ~35: Quaternary carbon of the tert-butyl group.
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δ ~31: Methyl carbons of the tert-butyl group.
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δ ~29: Methylene carbon adjacent to the aromatic ring (C3).
Infrared (IR) Spectroscopy
Predicted IR Spectrum (KBr pellet or thin film):
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~3050 cm⁻¹: Aromatic C-H stretching.
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~2960 cm⁻¹: Aliphatic C-H stretching (tert-butyl and methylene groups).
-
~1710 cm⁻¹: Strong C=O stretching of the five-membered ring ketone.
-
~1600, 1480 cm⁻¹: Aromatic C=C stretching.
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization, 70 eV):
-
m/z 188 (M⁺): Molecular ion peak.
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m/z 173 ([M-CH₃]⁺): Loss of a methyl group from the tert-butyl group (a common fragmentation pathway for tert-butyl substituted aromatics).
-
m/z 131: Further fragmentation.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis and purification of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.
Experimental Protocol: HPLC Analysis
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Caption: General workflow for HPLC analysis.
Gas Chromatography (GC)
GC is another powerful technique for assessing the purity of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, especially when coupled with a mass spectrometer (GC-MS).
Experimental Protocol: GC Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
Conclusion
While comprehensive experimental data for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is not extensively documented in publicly available literature, its physicochemical properties can be reliably predicted based on the well-established chemistry of aromatic ketones and related indanone structures. The synthetic and analytical protocols provided in this guide offer a robust framework for the preparation and characterization of this compound, enabling its further investigation and application in drug discovery and materials science. As with any chemical substance, all handling and experimentation should be conducted with appropriate safety precautions in a controlled laboratory environment.
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